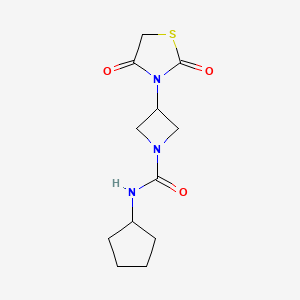

N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide

Beschreibung

N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is a heterocyclic compound featuring a strained four-membered azetidine ring substituted with a cyclopentyl carboxamide group and a 2,4-dioxothiazolidin-3-yl moiety. This structure combines conformational rigidity (azetidine) with a pharmacophoric thiazolidinedione group, which is associated with enzyme inhibition and metabolic activity .

Eigenschaften

IUPAC Name |

N-cyclopentyl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c16-10-7-19-12(18)15(10)9-5-14(6-9)11(17)13-8-3-1-2-4-8/h8-9H,1-7H2,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXAQINXQCTYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CC(C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide typically involves multiple steps:

Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a cysteine derivative with a carbonyl compound under acidic conditions.

Azetidine Ring Formation: The azetidine ring is often formed through cyclization reactions involving appropriate precursors, such as aziridines or β-amino alcohols.

Coupling Reactions: The final step involves coupling the thiazolidine and azetidine rings with a cyclopentyl group and a carboxamide moiety. This can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new groups into the azetidine ring.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Antifungal Properties

Research has indicated that derivatives of thiazolidine, including those similar to N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide, exhibit significant antifungal activity. For instance, a systematic study revealed that thiazolidine derivatives effectively inhibit the growth of Candida albicans, a common fungal pathogen. The mechanism of action is believed to involve interference with fungal cell wall synthesis and function, leading to cell death without affecting the viability of human cells .

Antibacterial Effects

The compound has also shown promise as an antibacterial agent. Various studies have demonstrated its effectiveness against gram-positive and gram-negative bacteria. For example, compounds derived from thiazolidine structures have been tested against Escherichia coli and Staphylococcus aureus, displaying potent antibacterial properties that could be further developed into therapeutic agents .

Anticancer Activity

Mechanisms of Action

N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is part of a broader class of thiazolidine derivatives that have demonstrated anticancer activities. These compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of tumor angiogenesis and modulation of cell cycle progression. Studies have shown that thiazolidine derivatives can decrease the production of vascular endothelial growth factor (VEGF), which is crucial for tumor growth and metastasis .

Clinical Implications

The potential use of these compounds in cancer therapy is significant. For instance, thiazolidine derivatives have been evaluated in preclinical models for their ability to inhibit tumor growth in various cancer types, including breast and colon cancers . Their ability to target specific signaling pathways involved in cancer progression makes them attractive candidates for further development.

Metabolic Disorders

Diabetes Treatment

N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide may also play a role in treating metabolic disorders such as type II diabetes. Thiazolidine derivatives are known to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in glucose and lipid metabolism. This action can enhance insulin sensitivity and reduce blood glucose levels, making these compounds valuable in managing diabetes .

Synergistic Effects with Other Drugs

Recent studies have highlighted the potential of N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide to work synergistically with existing antibiotics and anticancer drugs. For example, when combined with first-line tuberculosis treatments like isoniazid or rifampicin, some thiazolidine derivatives displayed enhanced efficacy against Mycobacterium tuberculosis, suggesting their utility as coadjuvants in combination therapy .

Summary Table of Applications

Wirkmechanismus

The mechanism by which N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring can mimic natural substrates of certain enzymes, while the azetidine ring can interact with receptor sites, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Azetidine Carboxamides

- N-[2-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-yl]azetidine-1-carboxamide (Compound 19 in ): Synthesis: Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using azetidine carboxamide intermediates. Pd-catalyzed C–H activation was employed for functionalization .

Thiazolidinedione Derivatives

- F14–F18 (): Structure: Feature a 2,4-dioxothiazolidin-3-yl group linked to aryl/heteroaryl acetamide groups (e.g., F14: 2-(5-(furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl)-N-(4-nitrophenyl)acetamide). Synthesis: Synthesized via condensation reactions between thiazolidinedione precursors and substituted amines. Yields ranged from 38.5% to 47.5% .

Physical and Spectroscopic Properties

Notes:

- The target’s azetidine ring introduces distinct steric and electronic effects compared to the linear acetamide linkers in F14–F17.

- The cyclopentyl group may enhance lipophilicity relative to aryl-substituted analogs like F14 .

Key Advantages and Limitations

Biologische Aktivität

N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is a synthetic compound with significant biological activity, particularly as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a complex molecular structure that includes both azetidine and thiazolidine rings. Its molecular formula is with a molecular weight of 283.35 g/mol. The presence of these rings contributes to its unique biological activities.

Target : The primary target of N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is PPAR-γ, a receptor involved in glucose and lipid metabolism.

Mode of Action : Acting as a partial agonist, this compound modulates PPAR-γ activity, leading to several biochemical effects:

- Inhibition of Pro-inflammatory Cytokines : It reduces the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase.

- Cell Adhesion Molecules : Its action influences cell adhesion molecule expression, potentially impacting inflammatory responses.

Pharmacokinetics : Similar compounds have demonstrated good bioavailability and metabolic stability, suggesting that this compound may exhibit comparable pharmacokinetic properties.

Antidiabetic Effects

Research indicates that N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide has promising antidiabetic effects. In studies comparing its efficacy to standard drugs like rosiglitazone, it showed similar antidiabetic activity, indicating its potential as a therapeutic agent for diabetes management .

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits low toxicity towards normal cell lines while maintaining efficacy against various disease models. For instance, in vitro studies have demonstrated that it does not significantly affect cell viability at therapeutic concentrations, highlighting its safety profile .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Thiazolidinediones | Contains thiazolidine ring | Antidiabetic properties | Well-studied for metabolic effects |

| Azetidine Derivatives | Contains azetidine ring | Potential medicinal applications | Unique structural properties for drug design |

| N-cyclopentyl... | Dual-ring structure | PPAR-γ partial agonist | Combination of thiazolidine and azetidine rings |

Case Studies

- Diabetes Management : In a recent study, N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide was evaluated in diabetic animal models. The results indicated significant reductions in blood glucose levels comparable to those observed with established antidiabetic drugs .

- Inflammation Reduction : Another study focused on the anti-inflammatory potential of the compound. It was found to effectively reduce markers of inflammation in vitro, suggesting its utility in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.